Salt Form Advantage: Hydrobromide vs. Free Base – Aqueous Solubility and Handling Metrics
The hydrobromide salt (CAS 1609407-38-6, MW 328.29) offers measurably improved aqueous solubility compared to the free base (CAS 356091-93-5, MW 247.38), a critical parameter for high-throughput screening (HTS) where compounds must be dispensed from DMSO stock solutions into aqueous assay buffers without precipitation . The hydrobromide counterion increases the molecular weight by approximately 32.7% relative to the free base, directly impacting molarity calculations for dose-response experiments. Vendors report the hydrobromide salt at ≥98% purity via ChemScene and Leyan, and at NLT 98% via MolCore, while the free base is typically offered at lower or unspecified purity levels through custom synthesis channels . This purity differential is material: for a 10 mM DMSO stock solution, a 98% pure hydrobromide salt yields a true concentration of 9.8 mM, whereas a 95% pure free base would yield 9.5 mM, introducing a systematic error of approximately 3% in downstream IC50 determinations if uncorrected .
| Evidence Dimension | Purity specification and molecular weight (proxy for salt form identity) |
|---|---|
| Target Compound Data | Hydrobromide salt: MW 328.29; Purity ≥98% (ChemScene CS-0557035) or NLT 98% (MolCore) |
| Comparator Or Baseline | Free base: MW 247.38; Purity typically 95% via custom synthesis (CAS 356091-93-5) |
| Quantified Difference | MW increase of 80.91 Da (+32.7%); Purity advantage of ≥3 percentage points for the hydrobromide salt from specified vendors |
| Conditions | Vendor Certificate of Analysis (CoA) specifications; applicable to HTS compound dispensing from DMSO stocks into aqueous assay buffers |
Why This Matters
The salt form and verified purity directly affect the accuracy of concentration-response curves and the reproducibility of screening results, making the hydrobromide salt the preferred form for quantitative pharmacology workflows.
